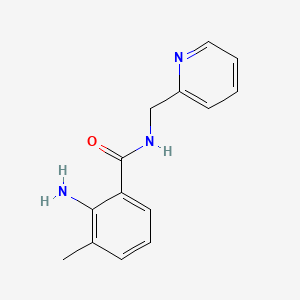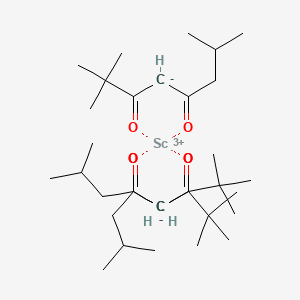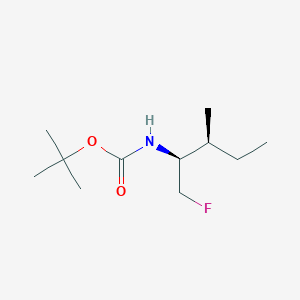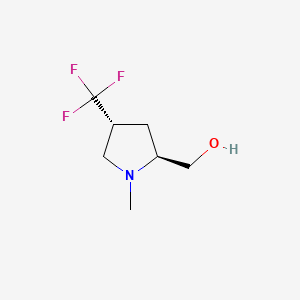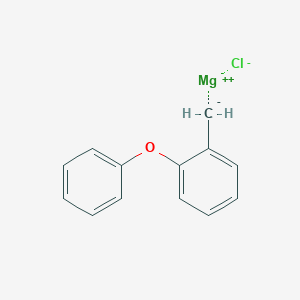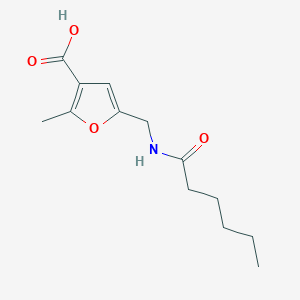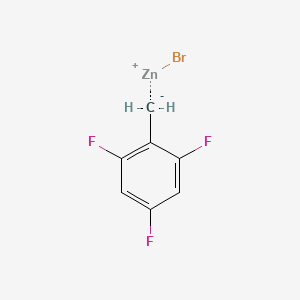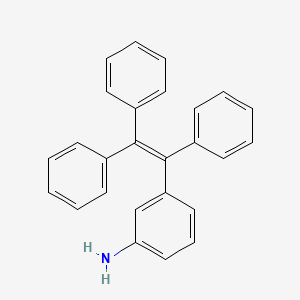
3-(1,2,2-Triphenylvinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,2-Triphenylvinyl)aniline is a compound known for its unique luminescent properties, particularly its aggregation-induced emission (AIE) characteristics . This compound is part of a broader class of materials that exhibit luminescence when aggregated, making it valuable in various scientific and industrial applications.
准备方法
The synthesis of 3-(1,2,2-Triphenylvinyl)aniline typically involves the reaction of arylamine with aldehyde in the presence of a catalyst such as p-toluenesulphonic acid in glacial acetic acid . Another method involves the use of zinc powder and titanium tetrachloride in tetrahydrofuran under an inert atmosphere . These methods ensure the formation of the desired product with high purity and yield.
化学反应分析
3-(1,2,2-Triphenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, especially in the presence of strong acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
3-(1,2,2-Triphenylvinyl)aniline has a wide range of applications in scientific research:
作用机制
The unique properties of 3-(1,2,2-Triphenylvinyl)aniline are attributed to its aggregation-induced emission (AIE) mechanism. This involves restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes . These mechanisms prevent the quenching of luminescence in the aggregated state, allowing the compound to exhibit strong fluorescence.
相似化合物的比较
3-(1,2,2-Triphenylvinyl)aniline is often compared to other AIE-active compounds such as tetraphenylethene (TPE) and hexaphenylsilole (HPS) . While these compounds share similar luminescent properties, this compound is unique due to its specific molecular structure, which provides distinct advantages in certain applications, such as photo-patterning and bio-imaging .
Similar Compounds
- Tetraphenylethene (TPE)
- Hexaphenylsilole (HPS)
- Cyanostilbenes
- Salicyladazine (SA)
属性
分子式 |
C26H21N |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-(1,2,2-triphenylethenyl)aniline |
InChI |
InChI=1S/C26H21N/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H,27H2 |
InChI 键 |
FNEWYTDPQGGRDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


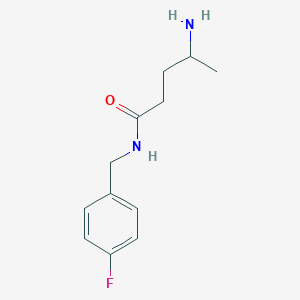
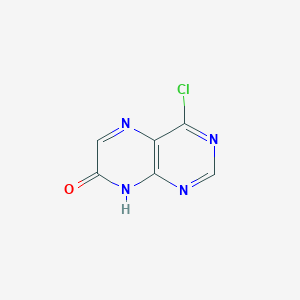

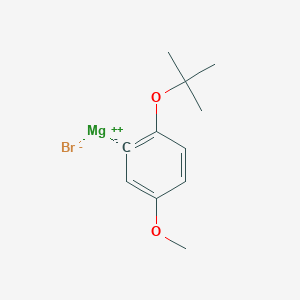
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)
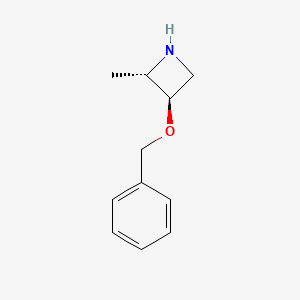
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
